molecular formula C17H18N2O4S B2565129 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-52-2

2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2565129
CAS No.: 921787-52-2
M. Wt: 346.4
InChI Key: ZTWYGVCTOSJBOX-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups The compound also includes an indoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, where methoxy and methyl groups are added to the benzene ring using appropriate reagents like methanol and methyl iodide under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, where the nitrogen atom can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: N-oxides of the indoline moiety.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with enzyme active sites, making these compounds valuable in the development of new pharmaceuticals.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-inflammatory and anticancer properties. The indoline moiety is a common feature in many bioactive molecules, contributing to the compound’s pharmacological activity.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzenesulfonamide: Lacks the indoline moiety, making it less complex and potentially less bioactive.

    N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the methoxy and methyl substitutions on the benzene ring.

    5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide lies in its combination of functional groups and the indoline moiety. This combination provides a versatile scaffold for further chemical modifications and enhances its potential biological activity compared to simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-4-7-15(23-3)16(8-11)24(21,22)18-13-5-6-14-12(9-13)10-17(20)19(14)2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWYGVCTOSJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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